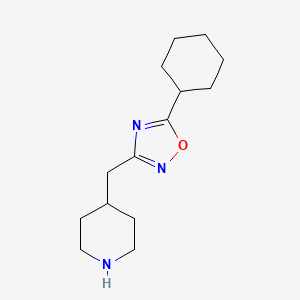
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride is a chemical compound known for its significant role in scientific research, particularly in the field of neuropharmacology. This compound is often referred to by its synonym, GBR 12909 dihydrochloride . It is a potent inhibitor of the dopamine active transporter (DAT), making it a valuable tool in studying dopamine-related processes in the brain .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . The final product is obtained after purification and crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Solvents such as aliphatic and aromatic hydrocarbons, ethers, amides, and alcohols of low reactivity are commonly used .
化学反応の分析
Types of Reactions
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride has a wide range of applications in scientific research:
作用機序
The primary mechanism of action of 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride involves the inhibition of the dopamine active transporter (DAT) . By blocking DAT, this compound increases the levels of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. This mechanism is crucial for its use in studying dopamine-related processes and developing treatments for dopamine-related disorders .
類似化合物との比較
Similar Compounds
Some compounds similar to 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride include:
Vanoxerine (GBR 12909): Another potent DAT inhibitor used in similar research applications.
GBR 13069: A related compound with similar pharmacological properties.
GBR 13098: Another analog used in neuropharmacological studies.
Uniqueness
What sets this compound apart from these similar compounds is its specific binding affinity and selectivity for the dopamine transporter. This makes it particularly valuable for detailed studies of dopaminergic signaling and the development of targeted therapies .
特性
分子式 |
C19H24Cl2F2N2O |
|---|---|
分子量 |
405.3 g/mol |
IUPAC名 |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C19H22F2N2O.2ClH/c20-17-5-1-15(2-6-17)19(16-3-7-18(21)8-4-16)24-14-13-23-11-9-22-10-12-23;;/h1-8,19,22H,9-14H2;2*1H |
InChIキー |
HJNOLDPUKMZKGK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15054913.png)
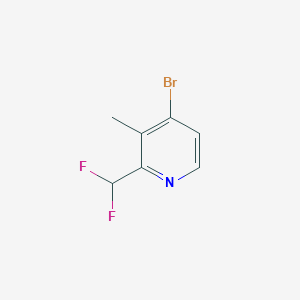

![6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B15054941.png)

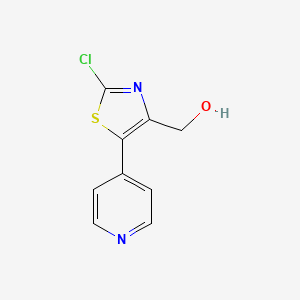

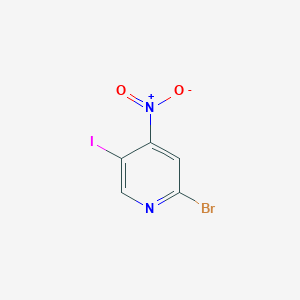
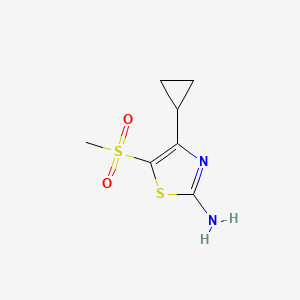

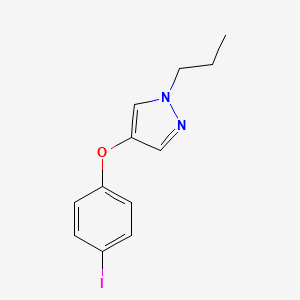
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B15055003.png)
